N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide
Description
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8-4-5-10-9(6-8)12(13(18)14-10)16-15-11(17)7-19-2/h4-6,14,18H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVWVXWFBUEZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide typically involves the reaction of 5-ethyl-2-hydroxyindole with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to stabilize mitochondrial membranes, inhibit apoptosis, and prevent endoplasmic reticulum stress by acting as a chaperone . These actions contribute to its potential therapeutic effects in various biological systems .
Comparison with Similar Compounds
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide can be compared with other indole derivatives, such as:
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Known for its antioxidative properties.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Exhibits similar biological activities.
N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3,3’-yl)diethyl]-di-p-coumaramide: Another indole derivative with antioxidative properties.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
